REACTION_CXSMILES
|
[Li][CH2:2]CCC.CN(CCN(C)C)C.[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([CH3:21])[CH:20]=1.[OH2:22]>CCOCC>[Cl:14][C:15]1[C:16]([CH:2]=[O:22])=[N:17][CH:18]=[C:19]([CH3:21])[CH:20]=1
|
Name
|
|
Quantity
|
0.255 g
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Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirred at room temperature for 30 min the mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition the mixture
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Type
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TEMPERATURE
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Details
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was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled at −78° C
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Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with Et2O (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a silica gel column (CH2Cl2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.096 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |